Piperilate
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Overview
Description
Preparation Methods
Pipethanate can be synthesized through the reaction of 1-(2-chloroethyl)-piperidine with benzilic acid . The reaction typically involves heating the reactants in the presence of a suitable solvent and catalyst to facilitate the formation of pipethanate. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Pipethanate undergoes several types of chemical reactions, including hydrolysis and substitution reactions . The hydrolysis of pipethanate hydrochloride is a first-order reaction with respect to pipethanate concentration and is primarily base-catalyzed . Common reagents used in these reactions include hydroxyl ions and hydrogen ions . The major products formed from these reactions include the hydrolyzed form of pipethanate and its corresponding salts .
Scientific Research Applications
Pipethanate has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying antimuscarinic agents . In biology and medicine, pipethanate is used to investigate its therapeutic effects on visceral spasms and its potential as a treatment for organophosphate intoxications . Additionally, pipethanate has been studied for its pharmacological effects on the central nervous system, respiration, circulation system, and smooth muscle . In industry, pipethanate is used in the development of anticholinergic drugs and as a model compound for studying drug interactions and stability .
Mechanism of Action
Pipethanate exerts its effects by acting as an antimuscarinic agent, similar to atropine . It binds to muscarinic receptors in the gastrointestinal system, inhibiting the action of acetylcholine and reducing muscle spasms . The molecular targets of pipethanate include muscarinic receptors, and its mechanism of action involves blocking the parasympathetic nervous system’s effects on smooth muscle .
Comparison with Similar Compounds
Pipethanate is similar to other antimuscarinic agents such as atropine, scopolamine, and hyoscyamine . pipethanate is unique in its specific application for treating visceral spasms and its relatively higher therapeutic effect in cases of organophosphate poisoning compared to atropine . Other similar compounds include pipethanate ethobromide and piperilate .
Properties
CAS No. |
4546-39-8 |
---|---|
Molecular Formula |
C21H25NO3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C21H25NO3/c23-20(25-17-16-22-14-8-3-9-15-22)21(24,18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-2,4-7,10-13,24H,3,8-9,14-17H2 |
InChI Key |
RZWPJFMNFATBEG-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
4546-39-8 | |
Related CAS |
4544-15-4 (hydrochloride) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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